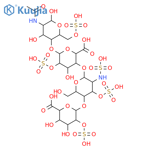- Optimization of the First Step of Enoxaparin Synthesis by Hydrolytic Depolymerization of Unfractionated Heparin, Pharmaceutical Chemistry Journal (2018, Pharmaceutical Chemistry Journal (2018), 52(8), 735-739, 52(8), 735-739
Cas no 9041-08-1 (Heparin sodium salt)
ヘパリンナトリウム塩(Heparin sodium salt)は、硫酸化グリコサミノグリカンの一種であり、強力な抗凝固作用を示す生体高分子です。主にブタの腸粘膜やウシの肺から抽出され、医療用途で広く利用されています。その主な作用機序は、アンチトロンビンIIIと結合することで凝固因子(特にXa因子とIIa因子)を不活化することです。
本品の特徴として、高い純度と安定性を有し、標準化された抗凝固活性(USP単位)が保証されています。また、低分子量ヘパリン(LMWH)と比べてより広範な凝固因子抑制作用を示すため、体外循環や透析時の抗凝固剤として適しています。さらに、生体適合性が高く、生体内での分解速度が制御可能である点も利点です。
研究用途では、細胞培養時の抗凝固剤や、タンパク質-核酸相互作用実験の阻害剤としても応用可能です。

Heparin sodium salt structure
商品名:Heparin sodium salt
Heparin sodium salt 化学的及び物理的性質
名前と識別子
-
- Heparin sodium
- SODIUM HEPARIN
- SODIUM HEPARINATE
- REVIPARIN SODIUM
- PORCINE HEPARIN SODIUM
- BOVINE HEPARIN SODIUM
- ENOXAPARIN SODIUM
- HEP, NA, BOVINE
- HEP, NA, PORCINE
- Heparin sodium salt
- Heparin Sodium Salt from Hog intestine
- HEPARIN SODIUM SALT, LOW MOLECULAR WEIGHT (3-4KD)
- Heparinin
- Hepsal
- Lipohepin
- Lipohepinette
- LiqueMin
- Longheparin
- Monoparin
- Panheprin
- Pularin
- Ardeparin sodium
- Deligoparin sodium
- Minolteparin sodium
- Nadroparine sodium
- Anticoagulant drugs Heparin Sodium CAS: 9041-08-1 140iu/150iu
- Adomiparin sodium
- Alfa 87-120
- Alfa 87-163
- Alfa 87-198
- Alfa 87-81
- Alfa 88-247
- Badyket
- Bemiparin sodium
- Clivarin 1750
- Clivarina
- Dalteparin sodium
- Depo-Heparin
- Fragmin
- Fragmin IV
- H 2149
- Hed-Heparin
- Hepaflush
- Hepagumin
- Hepalean
- Heparin Fragment Kabi 2165
- Heparine Choay
- Hepathrom
- Heprinar
- Inno-Hep
- Ivor
- Kabi 2165
- LHN 1
- Lioton 1000
- Lipo-Hepin
- Lipo-Hepinette
- Liquaemin sodium
- Logiparin
- M 118 sodium
- M 402 sodium salt
- Minihep
- Necuparanib sodium
- Normiflo
- OP 2000
- Parnaparin sodium
- Sodium heparin (MW 15kDa)
- Sodium heparinate (MW 15kDa)
- sodium;2-[3,5-bis(2-hydroxyethyl)-1,3,5-triazinan-1-yl]ethanolate
- Heparin sodium salt (MW 15kDa)
- YOMTXLQWRQUKAK-UHFFFAOYSA-N
- 9041-08-1
- Heparin, sodium salt
- PD056845
- Nadroparin Sodium
- D78319
- sodium 2-[3,5-bis(2-hydroxyethyl)-1,3,5-triazinan-1-yl]ethanolate
-
- MDL: MFCD00081689
- インチ: InChI=1S/C9H20N3O3.Na/c13-4-1-10-7-11(2-5-14)9-12(8-10)3-6-15;/h13-14H,1-9H2;/q-1;+1
- InChIKey: YOMTXLQWRQUKAK-UHFFFAOYSA-N
- ほほえんだ: O[C@H]1[C@H](O[C@H]2[C@H](OS(O)(=O)=O)[C@@H](O)[C@H](OC)[C@H](C(O)=O)O2)[C@@H](COS(O)(=O)=O)O[C@H](OC)[C@@H]1NS(O)(=O)=O.[n].[.xNa]
計算された属性
- せいみつぶんしりょう: 557.116351
- どういたいしつりょう: 557.116351
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 重原子数: 36
- 回転可能化学結合数: 9
- 複雑さ: 671
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 88.6
じっけんとくせい
- 色と性状: 白色または灰白色の粉末。匂い、無臭、吸湿性はほとんどありません。
- ゆうかいてん: No data available
- ふってん: No data available
- フラッシュポイント: No data available
- ようかいど: H2O: 50 mg/mL, clear, faintly yellow
- すいようせい: Soluble in water, dimethyl sulfoxide and ethanol.
- あんていせい: Stable. Incompatible with strong oxidizing agents, strong bases.
- ようかいせい: 水と塩水に溶け、エタノール、アセトン、ベンゼン、クロロホルム、エーテルに溶けない。1%水溶液pH 6.0〜7.5。
- じょうきあつ: No data available
- ひせんこうど: D25 +47° (c = 1.5 in water)
- かんど: 湿度に敏感である
- マーカー: 14,4653
Heparin sodium salt セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:2
- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。R 42/43:吸入と皮膚接触はアレルギーを引き起こす。
- セキュリティの説明: S 22:ホコリを吸い込まない。S 24:皮膚との接触を避ける。S 26:目に触れると、すぐに大量の水で洗い流し、医師に治療を受けさせる。S 36/37:適切な防護服と手袋を着用する。
- 福カードFコード:3-10
- 規制条件コード:Q類(糖、アルカロイド、抗生物質、ホルモン)
- RTECS番号:MI0850000
- TSCA:Yes
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Heparin sodium salt 税関データ
- 税関コード:30019010
Heparin sodium salt 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H0393-100MG |
Heparin Sodium Salt from Hog intestine |
9041-08-1 | 100mg |
¥240.00 | 2024-04-15 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000803-1g |
Heparin sodium salt |
9041-08-1 | 205 USP units/mg | 1g |
¥557 | 2024-05-21 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H22681-1g |
Heparin Sodium Salt |
9041-08-1 | BR,150u/mg | 1g |
¥238.0 | 2023-03-04 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce56674-500mg |
Heparin sodium salt |
9041-08-1 | 98% | 500mg |
¥1026.00 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H22681-5g |
Heparin Sodium Salt |
9041-08-1 | BR,150u/mg | 5g |
¥718.0 | 2023-03-04 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6531-100 mg |
Heparin sodium |
9041-08-1 | 98.0% | 100MG |
¥417.00 | 2022-04-26 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H22680-25g |
Heparin Sodium Salt |
9041-08-1 | 25g |
¥980.0 | 2021-09-09 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6531-500 mg |
Heparin sodium |
9041-08-1 | 98.0% | 500MG |
¥723.00 | 2022-04-26 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000803-5g |
Heparin sodium salt |
9041-08-1 | 205 USP units/mg | 5g |
¥2286 | 2024-05-21 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | GH6219-250mg |
Heparin sodium salt |
9041-08-1 | 250mg |
¥180元 | 2023-09-15 |
Heparin sodium salt 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Sodium hydroxide , Sodium chloride Solvents: Water ; 20 - 24 °C; pH 8.4 - 8.8, 20 - 24 °C
リファレンス
Heparin sodium salt Raw materials
Heparin sodium salt Preparation Products
Heparin sodium salt サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:9041-08-1)肝素钠
注文番号:LE1762690
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:36
価格 ($):discuss personally
Heparin sodium salt 関連文献
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
9041-08-1 (Heparin sodium salt) 関連製品
- 3653-48-3(4-chloro-O-tolyloxyacetic acid, sodium salt)
- 7188-38-7(Tert-BUTYL ISOCYANIDE)
- 527-07-1(Gluconate sodium)
- 11006-34-1(Chlorophyllin sodium copper salt)
- 15307-79-6(Diclofenac sodium)
- 14542-93-9(1,1,3,3-Tetramethylbutyl isocyanide)
- 9005-49-6(Heparin)
- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:9041-08-1)Heparin sodium salt

清らかである:99%
はかる:1g
価格 ($):244.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:9041-08-1)Heparin sodium

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ





